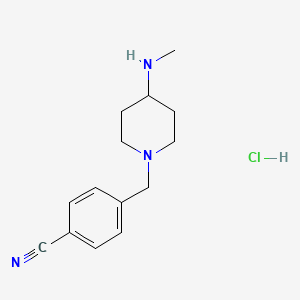

4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

Description

4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a piperidine-derived compound featuring a benzonitrile moiety linked via a methylene bridge to a 4-(methylamino)piperidine ring. Its molecular formula is C₁₄H₂₀ClN₃, with a molecular weight of 265.78 g/mol (based on positional isomer data) .

Properties

IUPAC Name |

4-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-16-14-6-8-17(9-7-14)11-13-4-2-12(10-15)3-5-13;/h2-5,14,16H,6-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJVZHMBAIEXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development. Industry: It is utilized in the manufacturing of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Pharmacological Implications

Methylamino vs. Aminomethyl Groups: The methylamino group (-NHCH₃) in the target compound and its 2-CN isomer (Table 1, rows 1–2) provides moderate basicity compared to the primary amine (-NH₂) in 2-[4-(aminomethyl)piperidin-1-yl]benzonitrile hydrochloride . This difference may influence pharmacokinetics, such as membrane permeability or metabolic stability.

Benzonitrile Position :

- The 4-CN substitution in the target compound contrasts with 2-CN in its positional isomer (Table 1, row 2). The 4-position may enhance steric compatibility with hydrophobic enzyme pockets, while 2-CN could improve solubility due to reduced symmetry .

Hazard and Stability Profiles

- Hazard Statements : The 2-CN positional isomer (CAS 1289387-45-6) carries warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) . Similar risks are likely for the target compound due to shared functional groups.

- Storage : Piperidine-based compounds, including the target, often require inert atmospheres and room-temperature storage to prevent degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form the hydrochloride salt . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm piperidine ring substitution patterns and benzonitrile moiety integrity.

- HPLC-MS (with reverse-phase C18 columns) to assess purity and detect byproducts.

- FT-IR to verify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹).

- Elemental analysis (CHNS) to validate molecular formula accuracy, particularly for hydrochloride salts .

Q. How do environmental factors (pH, temperature) affect the stability of this compound during storage?

- Methodological Answer : Stability studies indicate that the hydrochloride salt form is hygroscopic and requires storage in airtight containers under nitrogen at 2–8°C. Degradation accelerates at pH >7 due to deprotonation of the piperidine nitrogen. Long-term stability assessments via accelerated aging tests (40°C/75% RH for 6 months) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from differences in metabolic stability or blood-brain barrier penetration. To address this:

- Perform plasma protein binding assays (equilibrium dialysis) to assess free drug concentration.

- Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict passive diffusion.

- Validate in vitro receptor affinity (e.g., radioligand binding assays) with in vivo pharmacokinetic profiling (e.g., microdialysis in rodent models) .

Q. What strategies are effective in optimizing the compound’s selectivity for target enzymes versus off-target receptors?

- Methodological Answer :

- Molecular docking simulations (e.g., AutoDock Vina) to identify critical binding residues and guide structural modifications.

- SAR (Structure-Activity Relationship) studies : Introduce steric hindrance (e.g., methyl groups) at the piperidine N-methyl position or modify the benzonitrile substituents to reduce off-target interactions.

- Selectivity screening using panels of related receptors (e.g., GPCRs, kinases) to identify cross-reactivity .

Q. How can researchers mitigate batch-to-batch variability in synthetic yield and purity?

- Methodological Answer :

- Implement Design of Experiments (DoE) to identify critical process parameters (e.g., reaction time, catalyst loading).

- Use PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring.

- Standardize purification protocols (e.g., gradient elution in preparative HPLC) and validate with ICH Q2(R1) guidelines for analytical method consistency .

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and therapeutic index?

- Methodological Answer :

- Cell viability assays (MTT or ATP-lite) in primary human hepatocytes and cancer cell lines (e.g., HepG2, MCF-7).

- hERG inhibition assays (patch-clamp electrophysiology) to assess cardiac toxicity risks.

- Calculate therapeutic index using IC₅₀ (cytotoxicity) vs. EC₅₀ (target activity) ratios. Cross-validate with 3D organoid models for tissue-specific toxicity profiling .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in solubility studies across different solvent systems?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity and ion-pairing effects. Use Hansen Solubility Parameters (HSP) to predict solvent compatibility. For example, dimethyl sulfoxide (DMSO) may enhance solubility via hydrogen bonding with the piperidine NH group, while aqueous buffers (pH 4–5) improve solubility of the hydrochloride salt. Validate with shake-flask method and HPLC quantification .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.